Cas no 87394-65-8 (1-(5-Chloropyridin-2-yl)piperazine)
1-(5-Chloropyridin-2-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-Chloropyridin-2-yl)piperazine
- 1-(5-Chloro-2-pyridyl)piperazine
- 1-(5-Chloro-pyridin-2-yl)-piperazine
- Piperazine, 1-(5-chloro-2-pyridinyl)-
- 1-(5-CHLORO-2-PYRIDINYL)PIPERAZINE
- 1-(5-Chloro-pyridin-2-yl)piperazine
- 2-piperazino 5-chloro pyridine
- 4-(5-chloropyridin-2-yl)piperazine
- 5-Chloro-2-(piperazin-1-yl)pyridine
- 1-(5-Chloro-2-pyridinyl)piperazine (ACI)
- 2-Piperazino-5-chloropyridine
- BBL021003
- MFCD04115049
- J-517283
- SCHEMBL194226
- STK893709
- 87394-65-8
- ZTLOZFLZBKZABP-UHFFFAOYSA-N
- CS-0122156
- BDBM50027022
- 5-chloro-2-(1-piperazinyl)pyridine
- AKOS000138993
- EN300-56954
- AB19519
- 1-(5-Chloro-2-pyridinyl)-piperazine
- SY179872
- 1-(5-chloropyridin-2-yl)piperazine, AldrichCPR
- AS-5607
- DTXSID90396681
- DTXCID20347540
- CHEMBL296787
- D82962
- Z234894711
-
- MDL: MFCD04115049
- Inchi: 1S/C9H12ClN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
- InChI Key: ZTLOZFLZBKZABP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(N2CCNCC2)=NC=1
Computed Properties
- Exact Mass: 197.07200
- Monoisotopic Mass: 197.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 28.2A^2
Experimental Properties
- Color/Form: powder
- Density: 1.213
- Boiling Point: 351.5°C at 760 mmHg
- Flash Point: 166.4°C
- Refractive Index: 1.561
- PSA: 28.16000
- LogP: 1.53840
- Solubility: Not determined
1-(5-Chloropyridin-2-yl)piperazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(5-Chloropyridin-2-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0013-5g |
1-(5-Chloro-pyridin-2-yl)-piperazine |
87394-65-8 | 96% | 5g |
1272.06CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0013-25g |
1-(5-Chloro-pyridin-2-yl)-piperazine |
87394-65-8 | 96% | 25g |
4070.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0013-100g |
1-(5-Chloro-pyridin-2-yl)-piperazine |
87394-65-8 | 96% | 100g |
10176.51CNY | 2021-05-08 | |
| Matrix Scientific | 129775-1g |
1-(5-Chloro-pyridin-2-yl)-piperazine, 95%+ |
87394-65-8 | 95% | 1g |
$126.00 | 2023-09-07 | |
| Matrix Scientific | 129775-5g |
1-(5-Chloro-pyridin-2-yl)-piperazine, 95%+ |
87394-65-8 | 95% | 5g |
$540.00 | 2023-09-07 | |
| Matrix Scientific | 129775-10g |
1-(5-Chloro-pyridin-2-yl)-piperazine, 95%+ |
87394-65-8 | 95% | 10g |
$1008.00 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WS557-1g |
1-(5-Chloropyridin-2-yl)piperazine |
87394-65-8 | 98% | 1g |
428.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WS557-50mg |
1-(5-Chloropyridin-2-yl)piperazine |
87394-65-8 | 98% | 50mg |
56.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WS557-5g |
1-(5-Chloropyridin-2-yl)piperazine |
87394-65-8 | 98% | 5g |
1495.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WS557-200mg |
1-(5-Chloropyridin-2-yl)piperazine |
87394-65-8 | 98% | 200mg |
135.0CNY | 2021-08-04 |
1-(5-Chloropyridin-2-yl)piperazine Production Method
Production Method 1
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Production Method 3
1-(5-Chloropyridin-2-yl)piperazine Raw materials
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1-(5-Chloropyridin-2-yl)piperazine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-(5-Chloropyridin-2-yl)piperazine
Recent Advances in the Application of 1-(5-Chloropyridin-2-yl)piperazine (CAS 87394-65-8) in Medicinal Chemistry
1-(5-Chloropyridin-2-yl)piperazine (CAS 87394-65-8) has emerged as a key structural motif in contemporary medicinal chemistry, particularly in the development of novel bioactive compounds. This heterocyclic scaffold has demonstrated remarkable versatility in drug discovery, serving as a privileged structure for targeting various biological pathways. Recent studies have highlighted its significance in the synthesis of potential therapeutic agents, with applications ranging from central nervous system (CNS) disorders to infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-(5-Chloropyridin-2-yl)piperazine as a core structure in the development of selective serotonin receptor modulators. The research team demonstrated that derivatives incorporating this moiety exhibited enhanced binding affinity (Ki values in the low nanomolar range) and improved metabolic stability compared to previous generations of compounds. Particularly noteworthy was the compound's ability to maintain selectivity for 5-HT1A receptors while minimizing off-target effects.
In the field of antimicrobial research, a recent breakthrough was reported in ACS Infectious Diseases (2024) where 1-(5-Chloropyridin-2-yl)piperazine derivatives showed potent activity against drug-resistant bacterial strains. The lead compound in this series, featuring a strategically modified piperazine ring, demonstrated MIC values of ≤2 μg/mL against MRSA and exhibited favorable pharmacokinetic properties in preclinical models. The researchers attributed this enhanced activity to the compound's ability to disrupt bacterial membrane integrity while inhibiting key enzymatic processes.
Structural optimization studies published in Bioorganic & Medicinal Chemistry Letters (2023) have provided valuable insights into the structure-activity relationships of 1-(5-Chloropyridin-2-yl)piperazine derivatives. Through systematic modification of the chloropyridine ring and piperazine nitrogen substituents, researchers have identified key pharmacophores that influence target binding and metabolic stability. These findings are particularly relevant for the design of CNS-active compounds where blood-brain barrier penetration is crucial.
The compound's application in oncology research has also gained momentum, as evidenced by a 2024 Nature Communications publication. Researchers developed a series of kinase inhibitors incorporating the 1-(5-Chloropyridin-2-yl)piperazine scaffold that showed selective inhibition of aberrant signaling pathways in certain cancer types. The lead candidate demonstrated promising in vivo efficacy with tumor growth inhibition exceeding 70% in xenograft models, while maintaining an acceptable safety profile.
From a synthetic chemistry perspective, recent advances in green chemistry approaches have improved the production efficiency of 1-(5-Chloropyridin-2-yl)piperazine. A 2023 Organic Process Research & Development paper described a novel catalytic system that achieved >90% yield while reducing hazardous waste generation. This development is particularly significant for scaling up production while adhering to increasingly stringent environmental regulations in pharmaceutical manufacturing.
Looking forward, the unique physicochemical properties of 1-(5-Chloropyridin-2-yl)piperazine, including its balanced lipophilicity (calculated logP ~2.1) and molecular weight (211.68 g/mol), position it as an attractive building block for future drug discovery efforts. Ongoing research is exploring its potential in targeted protein degradation strategies and as a component of bifunctional molecules in chemical biology probes. The continued investigation of this scaffold underscores its importance in addressing current challenges in medicinal chemistry and drug development.
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